2-Amino-5-chlorothiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

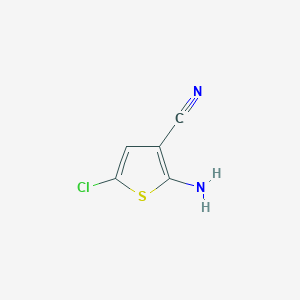

2-Amino-5-chlorothiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C5H3ClN2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorothiophene-3-carbonitrile typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorothiophene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can lead to sulfoxides or sulfones.

Scientific Research Applications

2-Amino-5-chlorothiophene-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.

Materials Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-methylthiophene-3-carbonitrile

- 2-Amino-5-bromothiophene-3-carbonitrile

- 2-Amino-5-fluorothiophene-3-carbonitrile

Comparison

2-Amino-5-chlorothiophene-3-carbonitrile is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its methyl, bromo, and fluoro analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Biological Activity

2-Amino-5-chlorothiophene-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophene ring with an amino group, a chlorine atom, and a nitrile group, which contribute to its unique chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4ClN3S, with a molecular weight of approximately 173.63 g/mol. The structure is characterized by:

- Amino Group (-NH2) : Contributes to hydrogen bonding and reactivity.

- Chloro Group (-Cl) : Influences the compound's reactivity and biological interactions.

- Nitrile Group (-C≡N) : Enhances lipophilicity and potential interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions, which influence the compound’s binding affinity and specificity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to induce apoptosis in various cancer cell lines, including:

- HeLa Cells : Exhibited dose-dependent cytotoxicity.

- A549 Cells : Showed strong antiproliferative effects.

- HepG2 Cells : Induced cell cycle arrest at the G0/G1 phase.

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| HeLa | 8.99 | 48 |

| A549 | 11.32 | 48 |

| HepG2 | 12.19 | 48 |

These findings suggest that the compound may serve as a lead molecule for developing new anticancer agents.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, it demonstrated an IC50 value of 29.2 µM against the 5-lipoxygenase (5-LOX) enzyme, indicating moderate inhibitory activity.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. It is being investigated for potential applications in treating infections caused by resistant strains of bacteria.

Case Study 1: Anticancer Mechanism

In a study published in MDPI, researchers explored the anticancer mechanisms of copper(II) complexes derived from thiophene compounds, including derivatives of this compound. The study found that these complexes induced apoptosis through modulation of Bcl-2 protein family expression and caused cell cycle arrest in HepG2 cells .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of thiophene derivatives on D-amino acid oxidase (DAO). The results indicated that modifications to the thiophene ring significantly influenced inhibitory potency, suggesting potential pathways for designing more effective DAO inhibitors based on the core structure of this compound .

Properties

IUPAC Name |

2-amino-5-chlorothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-4-1-3(2-7)5(8)9-4/h1H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELJRDFUIPOFGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.